molecular formula C38H29NO4 B14574832 Methanone, (1-phenyl-2,3,4,5-pyrrolidinetetrayl)tetrakis[phenyl- CAS No. 61456-85-7

Methanone, (1-phenyl-2,3,4,5-pyrrolidinetetrayl)tetrakis[phenyl-

Cat. No.: B14574832
CAS No.: 61456-85-7
M. Wt: 563.6 g/mol
InChI Key: LEBOQMOHTSTQBM-UHFFFAOYSA-N
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Description

Methanone, (1-phenyl-2,3,4,5-pyrrolidinetetrayl)tetrakis[phenyl- is a complex organic compound characterized by its unique structure, which includes a methanone group attached to a pyrrolidine ring and multiple phenyl groups

Properties

CAS No.

61456-85-7

Molecular Formula

C38H29NO4

Molecular Weight

563.6 g/mol

IUPAC Name

phenyl-(2,4,5-tribenzoyl-1-phenylpyrrolidin-3-yl)methanone

InChI

InChI=1S/C38H29NO4/c40-35(26-16-6-1-7-17-26)31-32(36(41)27-18-8-2-9-19-27)34(38(43)29-22-12-4-13-23-29)39(30-24-14-5-15-25-30)33(31)37(42)28-20-10-3-11-21-28/h1-25,31-34H

InChI Key

LEBOQMOHTSTQBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(C(N(C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (1-phenyl-2,3,4,5-pyrrolidinetetrayl)tetrakis[phenyl- typically involves multi-step organic reactions. One common method involves the reaction of a pyrrolidine derivative with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions, usually between 0-78°C, to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Solvents like ethanol or methanol are often used, and the reaction times can range from 1 to 16 hours depending on the desired yield .

Chemical Reactions Analysis

Types of Reactions

Methanone, (1-phenyl-2,3,4,5-pyrrolidinetetrayl)tetrakis[phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methanone, (1-phenyl-2,3,4,5-pyrrolidinetetrayl)tetrakis[phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanone, (1-phenyl-2,3,4,5-pyrrolidinetetrayl)tetrakis[phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (1-phenyl-2,3,4,5-pyrrolidinetetrayl)tetrakis[phenyl- is unique due to its complex structure, which offers a combination of stability and reactivity. This makes it suitable for a wide range of applications, from synthetic chemistry to potential therapeutic uses.

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